Cas no 60594-70-9 ((R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid)

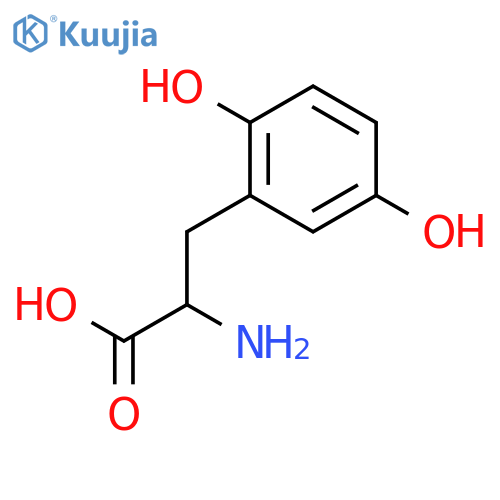

60594-70-9 structure

商品名:(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

- (2R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid

- 2,5-DIHYDROXY-D-PHENYLALANINE

- D-Phenylalanine, 2,5-dihydroxy-

- 2,5-Dihydroxyphenylalanine

- D-Phenylalanine,2,5-dihydroxy

- DB-327959

- AKOS006328759

- DTXSID20717269

- (R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoicacid

- 60594-70-9

-

- インチ: InChI=1S/C9H11NO4/c10-7(9(13)14)4-5-3-6(11)1-2-8(5)12/h1-3,7,11-12H,4,10H2,(H,13,14)/t7-/m1/s1

- InChIKey: GWVBDUDVLOEOHB-SSDOTTSWSA-N

- ほほえんだ: C1=C(C=C(C[C@H](C(=O)O)N)C(=C1)O)O

計算された属性

- せいみつぶんしりょう: 197.06900

- どういたいしつりょう: 197.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): -2.1

じっけんとくせい

- PSA: 103.78000

- LogP: 0.75250

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid セキュリティ情報

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM184817-1g |

(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |

60594-70-9 | 95% | 1g |

$729 | 2023-02-18 | |

| Alichem | A019121148-1g |

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid |

60594-70-9 | 95% | 1g |

$684.52 | 2023-09-01 | |

| Chemenu | CM184817-1g |

(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |

60594-70-9 | 95% | 1g |

$729 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575782-1g |

(R)-2-amino-3-(2,5-dihydroxyphenyl)propanoic acid |

60594-70-9 | 98% | 1g |

¥7434.00 | 2024-05-07 |

(R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

60594-70-9 ((R)-2-Amino-3-(2,5-dihydroxyphenyl)propanoic acid) 関連製品

- 556-03-6(DL-Tyrosine)

- 110622-46-3(L-Tyrosine-a-13C)

- 775-06-4(DL-m-Tyrosine)

- 7423-92-9(L-o-Tyrosine)

- 24008-77-3((2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid)

- 60-18-4(L-Tyrosine)

- 556-02-5(D-Tyrosine)

- 2370-61-8(DL-O-Tyrosine)

- 587-33-7(L-m-Tyrosine)

- 22976-68-7(2-Amino-3-(2-methoxyphenyl)propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量